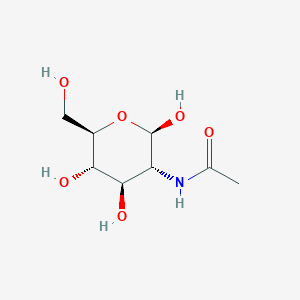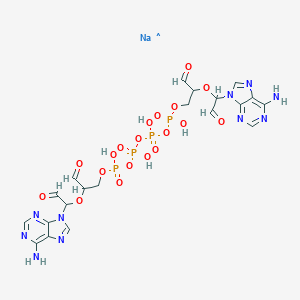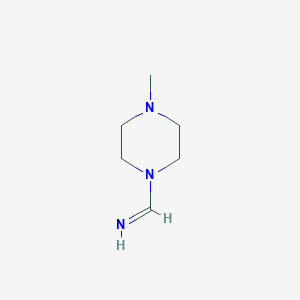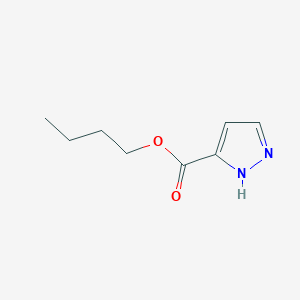
Benzo(l)cyclopenta(cd)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(l)cyclopenta(cd)pyrene (BcCPP) is a polycyclic aromatic hydrocarbon that is produced by the incomplete combustion of organic matter. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to cause cancer in humans. BcCPP is found in cigarette smoke, diesel exhaust, and other sources of air pollution.
Mécanisme D'action
Benzo(l)cyclopenta(cd)pyrene is metabolized by the liver into reactive intermediates that can bind to DNA and cause mutations. It can also cause oxidative stress and inflammation, which can contribute to the development of cancer. Benzo(l)cyclopenta(cd)pyrene is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression and the immune system.
Effets Biochimiques Et Physiologiques
Exposure to Benzo(l)cyclopenta(cd)pyrene has been linked to a variety of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune system dysfunction. It has also been shown to cause lung cancer, skin cancer, and other types of cancer in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo(l)cyclopenta(cd)pyrene is a useful tool for studying the effects of polycyclic aromatic hydrocarbons on human health. However, its high reactivity and instability can make it challenging to work with in the lab. It is also important to use appropriate safety measures when working with Benzo(l)cyclopenta(cd)pyrene due to its carcinogenic properties.
Orientations Futures
There are many future directions for research on Benzo(l)cyclopenta(cd)pyrene. One area of focus is the development of new methods for detecting and measuring Benzo(l)cyclopenta(cd)pyrene in the environment. Another area of research is the development of new treatments for cancer that target the mechanisms of action of Benzo(l)cyclopenta(cd)pyrene. Additionally, there is a need for further research on the effects of Benzo(l)cyclopenta(cd)pyrene on the immune system and the development of new methods for studying the effects of environmental pollutants on human health.
Méthodes De Synthèse
Benzo(l)cyclopenta(cd)pyrene can be synthesized by a variety of methods, including the high-temperature pyrolysis of organic matter. It can also be synthesized by the reaction of cyclopentadiene with benzoquinone in the presence of a catalyst. The synthesis of Benzo(l)cyclopenta(cd)pyrene is challenging due to its high reactivity and instability.
Applications De Recherche Scientifique
Benzo(l)cyclopenta(cd)pyrene is widely used in scientific research to study the effects of polycyclic aromatic hydrocarbons on human health. It is used to investigate the mechanisms of carcinogenesis, mutagenesis, and DNA damage caused by exposure to air pollution. Benzo(l)cyclopenta(cd)pyrene is also used to study the effects of environmental pollutants on the immune system and to develop new methods for detecting and measuring pollutants in the environment.
Propriétés
Numéro CAS |
113779-16-1 |
|---|---|
Nom du produit |
Benzo(l)cyclopenta(cd)pyrene |
Formule moléculaire |
C22H12 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8,10,12,14,16,18-undecaene |
InChI |
InChI=1S/C22H12/c1-2-6-17-16(5-1)18-7-3-4-14-12-15-9-8-13-10-11-19(17)22(20(13)15)21(14)18/h1-12H |
Clé InChI |
MEWBBKSDPHWBAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Synonymes |
CP-B(e)P cyclopentabenzo(e)pyrene naphtho(1,2,3,4-mno)acephenanthrylene naphtho(1,2,3-mno)acephenanthrylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



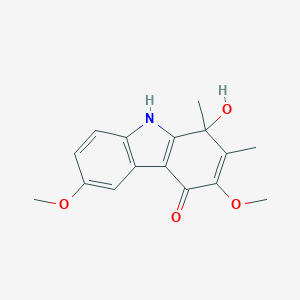
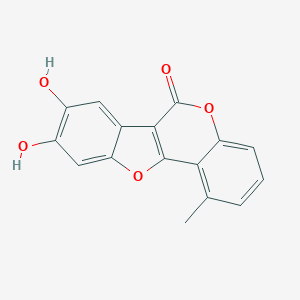
![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B39096.png)
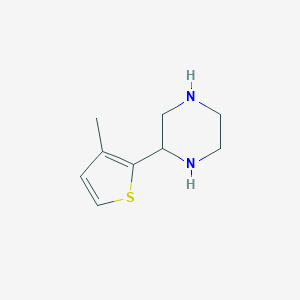
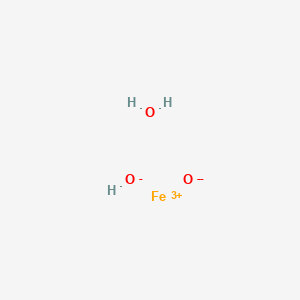
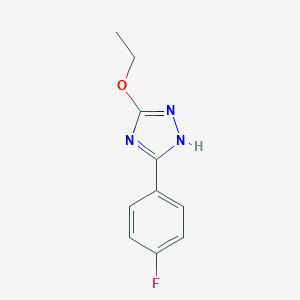
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
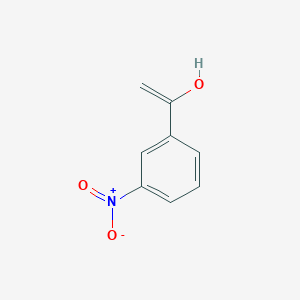
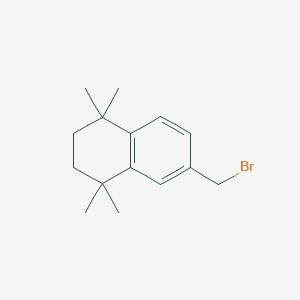
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
